Perindopril Acyl-alpha-D-glucuronide

Descripción general

Descripción

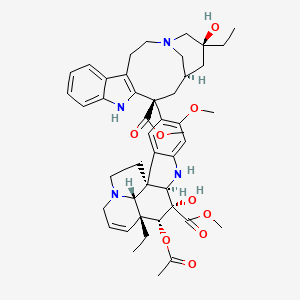

Perindopril Acyl-alpha-D-glucuronide is a glycosylated metabolite of perindopril . It is a vital metabolite of Perindopril, functioning as an angiotensin-converting enzyme inhibitor . It is primarily employed in the research of hypertension, heart failure, and post-myocardial infarction . It also has anticancer activity through the inhibition of tumor growth and angiogenesis in hepatocellular carcinoma cells .

Molecular Structure Analysis

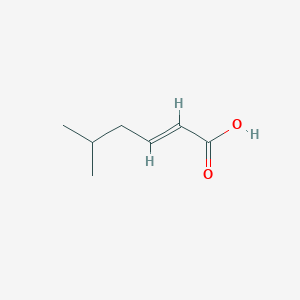

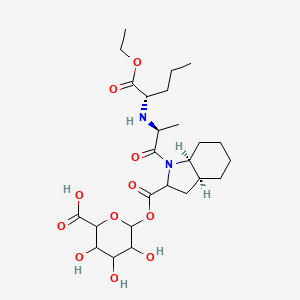

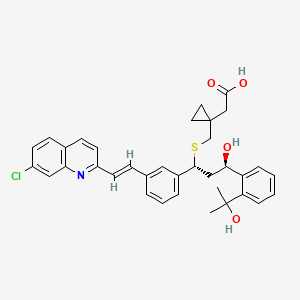

The molecular formula of Perindopril Acyl-alpha-D-glucuronide is C25H40N2O11 . The molecular weight is 544.59 g/mol . The exact mass and monoisotopic mass are 544.26321010 g/mol . The structure of the molecule is complex, with multiple functional groups, including a carboxylic acid group, an amide group, and a glucuronide group .Physical And Chemical Properties Analysis

Perindopril Acyl-alpha-D-glucuronide has a molecular weight of 544.6 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 12 . It also has a rotatable bond count of 12 . The XLogP3-AA value is -1.1 , indicating it is hydrophilic.Aplicaciones Científicas De Investigación

Cardiology

Perindopril, the parent compound of Perindopril Acyl-alpha-D-glucuronide, has made significant contributions to cardiology over the past 20 years . It is a long-acting lipophilic inhibitor of tissue angiotensin-converting enzyme (ACE) and has been studied in a variety of patient populations, ranging from those with hypertension to more advanced-stage cardiovascular disease .

Hypertension Treatment

Perindopril is well established for patients with hypertension . Early studies revealed that, in addition to sustained 24-hour antihypertensive activity with once-daily dosing, perindopril is able to reverse arterial remodeling in hypertensive patients .

Heart Failure Management

The role of ACE inhibitors like Perindopril is well established for patients with heart failure . Large morbidity–mortality trials have proved the efficacy of perindopril in a comparatively wide range of patients at risk of cardiovascular events .

Stroke Prevention

Perindopril has been shown to be effective in patients with a history of stroke or transient ischemic attack, irrespective of whether hypertension was present .

Coronary Artery Disease

Patients with stable coronary artery disease without heart failure or substantial hypertension have also benefited from Perindopril .

Pharmaceutical Analysis

Perindopril Acyl-alpha-D-glucuronide, as a metabolite of Perindopril, can be used in pharmaceutical analysis. A simple, accurate, and precise LC method with a reversed stationary phase was developed and validated for the determination of Perindopril .

Mecanismo De Acción

Target of Action

Perindopril Acyl-alpha-D-glucuronide is a metabolite of Perindopril , which is an ACE (Angiotensin-Converting Enzyme) inhibitor . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Perindopril Acyl-alpha-D-glucuronide is the RAAS . By inhibiting ACE, it reduces levels of angiotensin II, leading to decreased vasoconstriction and decreased release of aldosterone . This results in vasodilation and decreased fluid volume, thereby reducing blood pressure .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat following oral administration .

Result of Action

The primary result of Perindopril Acyl-alpha-D-glucuronide’s action is the reduction of blood pressure . This is achieved through the inhibition of ACE, leading to decreased levels of angiotensin II and aldosterone, resulting in vasodilation and decreased fluid volume .

Propiedades

IUPAC Name |

6-[(3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16?,17?,18?,19?,20?,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBPHDESXGJIN-VEYQHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)